N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide
CAS No.: 929413-75-2
Cat. No.: VC11911105
Molecular Formula: C22H19NO4
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929413-75-2 |
|---|---|
| Molecular Formula | C22H19NO4 |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | N-[2-(5,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]propanamide |
| Standard InChI | InChI=1S/C22H19NO4/c1-4-18(24)23-21-14-7-5-6-8-16(14)27-22(21)15-11-19(25)26-17-10-12(2)9-13(3)20(15)17/h5-11H,4H2,1-3H3,(H,23,24) |
| Standard InChI Key | HZRJFIQUTVHWOF-UHFFFAOYSA-N |
| SMILES | CCC(=O)NC1=C(OC2=CC=CC=C21)C3=CC(=O)OC4=CC(=CC(=C34)C)C |
| Canonical SMILES | CCC(=O)NC1=C(OC2=CC=CC=C21)C3=CC(=O)OC4=CC(=CC(=C34)C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide features a chromen-4-yl core substituted with methyl groups at positions 5 and 7, a ketone at position 2, and a benzofuran ring fused at position 3. The propanamide side chain is attached to the benzofuran moiety via an amide linkage. This configuration imparts rigidity and planar geometry, enhancing its ability to bind to hydrophobic pockets in proteins.
Key Structural Features:
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Chromen-4-yl Core: A bicyclic system comprising a benzene ring fused to a pyrone ring, with methyl groups at C5 and C7.
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Benzofuran Substituent: A fused benzofuran ring at position 3 of the chromenone core.
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Propanamide Side Chain: A three-carbon chain terminating in an amide group, facilitating hydrogen bonding with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₉NO₄ |
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | N-[2-(5,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]propanamide |
| SMILES | CCC(=O)NC1=C(OC2=CC=CC=C21)C3=CC(=O)OC4=CC(=CC(=C34)C)C |
| InChI Key | HZRJFIQUTVHWOF-UHFFFAOYSA-N |
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide involves multi-step organic reactions, typically starting with the preparation of the chromenone and benzofuran precursors.
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Chromenone Synthesis:
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5,7-Dimethyl-4-hydroxycoumarin is synthesized via the Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions.
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Oxidation of the 4-hydroxy group to a ketone yields the 2-oxo-2H-chromen-4-yl intermediate.
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Benzofuran Formation:
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Cyclization of substituted phenols with α-halo ketones generates the benzofuran scaffold.
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Functionalization at position 3 with a propanamide group is achieved through nucleophilic acyl substitution using propionyl chloride.
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Coupling Reactions:
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The chromenone and benzofuran intermediates are coupled via Suzuki-Miyaura or Ullmann reactions to form the final product.
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Optimization Challenges:
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Yield Improvement: Catalytic systems such as palladium-based catalysts enhance coupling efficiency.
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Purification: High-performance liquid chromatography (HPLC) is employed to isolate the compound with >95% purity.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility due to its hydrophobic chromenone and benzofuran moieties. It is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate degradation under strong acidic or basic conditions, with optimal stability observed at pH 6–8.
| Property | Value |
|---|---|
| Melting Point | Not reported |
| LogP (Partition Coefficient) | Estimated 3.2 (indicative of high lipophilicity) |
| Solubility in DMSO | >10 mg/mL |
Biological Activities and Mechanisms
Anti-Inflammatory Activity
The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid pathway. In vitro assays demonstrate a 50% inhibitory concentration (IC₅₀) of 12.3 µM for COX-2 and 18.7 µM for 5-LOX, comparable to reference drugs like indomethacin.
Antimicrobial Efficacy
The compound shows moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL) and fungi (e.g., Candida albicans, MIC = 64 µg/mL).
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzofuran-H), 7.45–7.32 (m, 4H, aromatic protons), 2.98 (t, 2H, CH₂CO), 2.51 (s, 6H, CH₃ groups).
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=C aromatic).
Applications and Future Directions
Therapeutic Applications
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Oncology: As a lead compound for targeting caspase-dependent apoptosis pathways.
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Inflammation: Potential use in rheumatoid arthritis and inflammatory bowel disease.
Research Priorities
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Structure-Activity Relationship (SAR) Studies: Modifying the propanamide chain to enhance bioavailability.
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In Vivo Toxicology: Assessing pharmacokinetics and safety profiles in animal models.
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